molecular formula C9H9NO B3288330 3-Methyl-1-benzofuran-5-amine CAS No. 851768-32-6

3-Methyl-1-benzofuran-5-amine

Cat. No.: B3288330
CAS No.: 851768-32-6
M. Wt: 147.17 g/mol
InChI Key: IRUXPIPZLCHAKN-UHFFFAOYSA-N
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Description

3-Methyl-1-benzofuran-5-amine: is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an amine group at the 5-position and a methyl group at the 3-position makes this compound unique.

Biochemical Analysis

Biochemical Properties

3-Methyl-1-benzofuran-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The interaction between this compound and Src kinase may lead to the inhibition of kinase activity, thereby affecting downstream signaling pathways. Additionally, benzofuran compounds have been found to interact with monoamine transporters, such as dopamine, norepinephrine, and serotonin transporters . These interactions can influence neurotransmitter levels and signaling in the brain.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells . This compound can also affect cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in metabolic flux and changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit enzyme activity by binding to the active site and blocking substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules. These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-tumor activity and modulation of neurotransmitter levels . At high doses, it can cause toxic or adverse effects, including neurotoxicity and cardiotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, benzofuran derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, monoamine transporters can mediate the uptake of benzofuran derivatives into neurons, affecting neurotransmitter levels and signaling. Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, benzofuran derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-benzofuran-5-amine can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-1-benzofuran-5-amine can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 3-Methyl-1-benzofuran-5-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofurans, which exhibit various biological activities.

Medicine: Benzofuran derivatives, including this compound, are being investigated for their potential as antimicrobial, anticancer, and antiviral agents .

Industry: In the industrial sector, benzofuran derivatives are used in the synthesis of dyes, fragrances, and polymers .

Comparison with Similar Compounds

    Psoralen: Used in the treatment of skin diseases.

    8-Methoxypsoralen: Another compound used for skin conditions.

    Angelicin: Known for its antimicrobial properties.

Uniqueness: 3-Methyl-1-benzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Properties

IUPAC Name

3-methyl-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUXPIPZLCHAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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